(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9-/m1/s1 |
InChI Key |
UKRIUIRBTVRYAH-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclopropanation of α,β-Unsaturated Esters or Styrenes
A common approach involves the cyclopropanation of (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid derivatives or styrene analogs using diazo compounds and chiral catalysts.
- Catalysts: Ruthenium-based catalysts, chiral oxazaborolidine catalysts, or chiral bis(oxazoline)-metal complexes are employed to induce enantioselectivity.
- Reagents: Ethyl diazoacetate or trimethylsulfoxonium iodide with bases such as sodium hydride or sodium hydroxide in polar aprotic solvents (e.g., DMSO, toluene).
- Process: The α,β-unsaturated ester is cyclopropanated to yield cyclopropyl esters with high enantiomeric excess, which are subsequently hydrolyzed to the carboxylic acid.
Use of Chiral Auxiliaries and Resolution
- Chiral auxiliaries such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl esters can be used to control stereochemistry during cyclopropanation.
- Diastereomeric salts formed with chiral amines (e.g., L-phenylalanine amide) allow for resolution of racemic mixtures to isolate the desired enantiomer.
Conversion of Intermediates to Carboxylic Acid
- Hydrolysis of cyclopropyl esters under basic conditions (NaOH in methanol or aqueous media) yields the free carboxylic acid.
- Subsequent transformations may include conversion to acid chlorides, amides, or azides for further functionalization.
Detailed Process Example (Adapted from Related Compounds)
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of α,β-unsaturated acid or ester | Reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid in pyridine/piperidine | (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid |
| 2 | Esterification | Acid-catalyzed esterification with methanol and H2SO4 | Methyl or ethyl ester of the acid |
| 3 | Asymmetric cyclopropanation | Addition of ethyl diazoacetate with chiral Ru catalyst or dimethylsulfoxonium iodide with NaH in DMSO | Enantiomerically enriched cyclopropyl ester |
| 4 | Hydrolysis | NaOH in methanol/water | (1R,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid |
| 5 | Optional conversion | Thionyl chloride to acid chloride, followed by azide formation or amide synthesis | Functionalized derivatives for further use |
Research Findings and Process Improvements
- Safety and Environmental Concerns: Traditional methods using diazomethane or diphenylphosphoryl azide are hazardous and costly. Recent patents emphasize safer reagents and milder conditions to enable industrial scalability.
- Catalyst Efficiency: Use of chiral oxazaborolidine catalysts and ruthenium complexes has improved enantioselectivity and yield.
- Process Economy: Avoidance of expensive chiral auxiliaries and hazardous intermediates reduces cost and environmental impact.
- Industrial Applicability: Processes have been optimized to allow isolation of crystalline hydrochloride salts of the target acid or its amine derivatives without extensive purification steps.
Comparative Table of Preparation Methods
| Method | Key Reagents | Catalyst | Stereocontrol | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chiral Oxazaborolidine Reduction + Cyclopropanation | Chloroacetyl chloride, borane dimethylsulfide, triethylphosphoacetate, NaH | Chiral oxazaborolidine | High | High enantioselectivity, scalable | Use of borane reagents, multi-step |
| Ruthenium-Catalyzed Cyclopropanation | Ethyl diazoacetate, Ru catalyst, DBU | Ruthenium complex | High | Short route, bulk reagents | Catalyst cost, requires careful handling |
| Resolution via Diastereomeric Salt Formation | Racemic acid, chiral amine (L-phenylalanine amide) | None (resolution) | Moderate to high | Avoids chiral catalysts | Requires resolution step, lower yield |
| Dimethylsulfoxonium Iodide Cyclopropanation | Dimethylsulfoxonium iodide, NaH, DMSO | None (base-promoted) | Moderate | Avoids diazo compounds | Moderate stereocontrol |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects on Acidity :
- The trifluoromethyl group (CF₃) in the target compound significantly lowers the pKa compared to methyl or chloro substituents due to its strong electron-withdrawing nature. For example, the 4-CF₃ analog is estimated to have a pKa of ~3.5, whereas the 2-methylphenyl analog (pKa ~4.2) is less acidic .
- Halogenated derivatives (e.g., 4-F, 2-Cl) exhibit intermediate acidity (pKa 3.7–3.9), balancing electronegativity and resonance effects .
Discontinued analogs like the 4-fluorophenyl derivative () may indicate challenges in synthesis or stability, underscoring the importance of substituent selection .
Stereochemical Impact :
- The (1R,2S) configuration in the target compound ensures optimal spatial orientation for receptor binding, as seen in analogous bioactive molecules (e.g., ). Enantiomeric purity is critical, as demonstrated by the distinct activities of (1R,2R) vs. (1R,2S) isomers in other cyclopropane derivatives .
The 4-Cl-2-F analog () has a predicted density of 1.487 g/cm³, reflecting high molecular packing and hydrophobicity .
Biological Activity
(1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O2 |
| Molecular Weight | 230.18 g/mol |
| IUPAC Name | (1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
| InChI Key | UKRIUIRBTVRYAH-RKDXNWHRSA-N |
| SMILES | C1C@@HC2=CC=C(C=C2)C(F)(F)F |
The biological activity of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is primarily attributed to its structural features that influence its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside cells, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Pharmacological Applications
Research has indicated several potential pharmacological applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been explored as a biochemical probe to study enzyme mechanisms, particularly those involved in metabolic pathways.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid significantly reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In a comparative study, this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating moderate cytotoxicity .
- Enzyme Interaction Studies : Research utilizing molecular docking simulations indicated that the compound binds effectively to certain enzyme active sites, which could lead to the development of selective inhibitors .
Comparative Analysis with Similar Compounds
The biological activity of (1R,2S)-2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can be compared to structurally similar compounds to understand its unique properties:
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-carboxylic acid | Anti-inflammatory | 25 |
| (1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | Anticancer | 30 |
| (1R,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Enzyme inhibition | 15 |
Q & A
Basic: What are the optimal synthetic routes for preparing (1R,2S)-2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. For stereocontrol, chiral catalysts or auxiliaries are critical. For example, enantioselective cyclopropanation of styrene derivatives with trifluoromethyl-substituted diazoacetates can yield the desired stereoisomer . Post-cyclopropanation steps may include hydrolysis of esters to carboxylic acids under basic conditions (e.g., NaOH in THF/MeOH, as in ). Key parameters:
- Catalyst choice : Rhodium or copper complexes for enantioselectivity.
- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions.
- Solvent : Dichloromethane or toluene for optimal catalyst activity.
Advanced: How can researchers resolve enantiomeric impurities in (1R,2S)-cyclopropane derivatives, and what analytical methods validate chiral purity?
Answer:
Chiral resolution often employs preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) or enzymatic kinetic resolution. For example, lipases can selectively hydrolyze one enantiomer of a racemic ester intermediate . Validation requires:
- Chiral HPLC : Compare retention times against known standards.
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess (e.g., [α]D = −13.2° for a related compound in ).
- X-ray crystallography : Definitive confirmation of absolute configuration .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this cyclopropane derivative?
Answer:
- NMR :
- LC-MS : Monitors molecular ion ([M−H]⁻) and fragmentation patterns.
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?
Answer:
The electron-withdrawing CF₃ group:
- Reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions.
- Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., with boronic acids) by stabilizing transient aryl-metal complexes .
- Increases acidity of the carboxylic acid (pKa ~2–3), enabling selective deprotonation for esterification or amide formation.
Example : Pd-catalyzed coupling with aryl halides requires careful optimization of base (e.g., K₂CO₃) and ligand (e.g., SPhos) to avoid decarboxylation .
Basic: What strategies mitigate strain-induced instability in cyclopropane-containing compounds during storage or reaction conditions?
Answer:
- Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent ring-opening oxidation.
- Reaction design : Avoid strong acids/bases that protonate the cyclopropane ring, leading to cleavage. Use aprotic solvents (e.g., DMF, THF) for polar reactions .
- Stabilization : Introduce electron-withdrawing groups (e.g., CF₃) to reduce ring strain via conjugation .
Advanced: What computational methods predict the biological activity of this compound, particularly its interaction with enzyme active sites?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., proteases or kinases). The cyclopropane’s rigidity and CF₃ group’s hydrophobicity are critical for binding pocket complementarity .
- MD simulations : Assess conformational stability of the compound-enzyme complex over 100+ ns trajectories.
- QSAR models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with inhibitory potency .
Basic: How is the enantiomeric excess (ee) quantified during asymmetric synthesis, and what pitfalls arise in interpretation?
Answer:
- Chiral HPLC : Integrate peak areas of enantiomers; ee = [(Major − Minor)/(Major + Minor)] × 100.
- Pitfalls :
Advanced: What role does the cyclopropane ring play in modulating the compound’s pharmacokinetic properties, such as metabolic resistance?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
